molecular formula C18H18O4 B2829627 4,2',5'-Trimethoxychalcone CAS No. 114021-53-3

4,2',5'-Trimethoxychalcone

Cat. No.: B2829627
CAS No.: 114021-53-3
M. Wt: 298.338
InChI Key: VRAOKQZJGLVVFP-UXBLZVDNSA-N
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Description

4,2’,5’-Trimethoxychalcone is a chemical compound with the empirical formula C18H18O4 . It is a member of the chalcone family, which are open analogues of flavonoids .


Synthesis Analysis

The synthesis of chalcones, including 4,2’,5’-Trimethoxychalcone, often involves the Claisen-Schmidt reaction . This reaction involves the condensation of an acetophenone and a benzaldehyde in the presence of an aqueous alkali or sodium ethylate .


Molecular Structure Analysis

The molecular structure of 4,2’,5’-Trimethoxychalcone is represented by the SMILES string COc1ccc(\\C=C\\C(=O)c2cc(OC)ccc2OC)cc1 . The InChI key for this compound is VRAOKQZJGLVVFP-UXBLZVDNSA-N .


Chemical Reactions Analysis

Chalcones, including 4,2’,5’-Trimethoxychalcone, undergo a color change to a deeper shade when treated with different reagents, a phenomenon known as "halochromy" . The color reactions of chalcones can be used to distinguish them from other flavonoids .


Physical and Chemical Properties Analysis

4,2’,5’-Trimethoxychalcone has a molecular weight of 298.33 . It is a solid at room temperature .

Scientific Research Applications

Anticancer Properties

4,2',5'-Trimethoxychalcone and its analogs have demonstrated significant potential in cancer research. Notably, a study by Masawang et al. (2014) showed that 2',4'-dihydroxy-3,4,5-trimethoxychalcone induced mitotic catastrophe in MCF-7 breast cancer cells, hinting at its antitumor activity (Masawang et al., 2014). Another study highlighted the apoptotic effect of synthetic 2′,4′,5′-trimethoxychalcones in human leukemia cells, supporting their potential as antitumoral agents (Costa et al., 2014).

Pharmacokinetics and Toxicity

Investigations into the pharmacokinetics and toxicity of these compounds are crucial for their development as therapeutic agents. Mus et al. (2018) reported on the pharmacokinetics and toxicity of 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents, a vital step towards its use in disease models (Mus et al., 2018).

Inhibition of Nitric Oxide Production

Several studies have shown that trimethoxychalcone derivatives can inhibit nitric oxide production, which is significant for their potential therapeutic applications. Rao et al. (2009) found that certain analogues inhibited nitric oxide production and tumor cell proliferation (Rao et al., 2009).

Optoelectronic Applications

Trimethoxychalcone derivatives have also been studied for their potential in optoelectronic applications. A study by Shkir et al. (2017) on 2, 4, 5-trimethoxy-4'-chlorochalcone revealed its suitability for use in organic light-emitting diodes and laser applications (Shkir et al., 2017).

Antimicrobial Effects

The antimicrobial properties of trimethoxychalcone derivatives have been explored as well. Costa et al. (2016) isolated chalcones from Piper hispidum and demonstrated their effectiveness against Candida albicans and Staphylococcus aureus (Costa et al., 2016).

Mechanism of Action

Chalcones have been found to exhibit anticancer activity through various physiological modes of action . For instance, (E)-2’,3,5-trimethoxychalcone has been found to induce apoptosis and inhibit cancer cell growth via the generation of reactive oxygen species .

Future Directions

Chalcones, including 4,2’,5’-Trimethoxychalcone, continue to be a subject of interest in anticancer research . Their unique chemical structural features and diverse biological activities make them promising candidates for new drug discovery .

Properties

IUPAC Name

(E)-1-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-20-14-7-4-13(5-8-14)6-10-17(19)16-12-15(21-2)9-11-18(16)22-3/h4-12H,1-3H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRAOKQZJGLVVFP-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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